Hydrogen Bond Donor Count Reduction: N-Methylation Eliminates H-Bond Donor Relative to Demethylated Analog
Ethyl 3-[benzyl(methyl)amino]propanoate possesses a tertiary amine with an N-methyl group, reducing the hydrogen bond donor (HBD) count to zero, in contrast to the demethylated analog ethyl 3-(benzylamino)propanoate which contains a secondary amine with one HBD [1]. This structural difference produces measurable changes in key computed molecular descriptors: topological polar surface area decreases from 38.3 Ų (demethylated) to 29.5 Ų (target compound), while XLogP3 increases from 1.5 to 1.9, indicating enhanced lipophilicity .
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD Count = 0; TPSA = 29.5 Ų; XLogP3 = 1.9 |
| Comparator Or Baseline | Ethyl 3-(benzylamino)propanoate (CAS 23583-21-3): HBD Count = 1; TPSA = 38.3 Ų; XLogP3 = 1.5 |
| Quantified Difference | HBD reduction: 1 → 0; TPSA decrease: 8.8 Ų (23% relative reduction); XLogP3 increase: +0.4 log units |
| Conditions | Computed molecular properties; TPSA calculated via Ertl method; XLogP3 via PubChem prediction model |
Why This Matters
Elimination of hydrogen bond donor capability reduces polarity, alters solubility behavior in organic/aqueous partitioning, and modifies retention time in reversed-phase chromatography.
- [1] ChemicalBook. Ethyl 3-(benzylamino)propanoate. CAS 23583-21-3. Molecular Formula: C12H17NO2; Molecular Weight: 207.27. View Source
